6-Fluoro-5-iodo-8-methylquinoline
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Overview
Description
6-Fluoro-5-iodo-8-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant applications in various fields such as medicine, agriculture, and materials science . The incorporation of fluorine and iodine atoms into the quinoline structure can enhance the compound’s biological activity and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-5-iodo-8-methylquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 6-fluoro-8-methylquinoline with iodine in the presence of a suitable catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-5-iodo-8-methylquinoline can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Cross-Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while cross-coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
6-Fluoro-5-iodo-8-methylquinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of new drugs with potential antibacterial, antiviral, and anticancer activities.
Biological Studies: It is used as a probe in biological studies to investigate enzyme inhibition and receptor binding.
Material Science: The compound is used in the synthesis of advanced materials, such as liquid crystals and organic semiconductors.
Agriculture: It is used in the development of agrochemicals with enhanced efficacy and reduced environmental impact.
Mechanism of Action
The mechanism of action of 6-Fluoro-5-iodo-8-methylquinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with receptors on cell surfaces, modulating cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-8-methylquinoline: Similar in structure but lacks the iodine atom.
5-Iodo-8-methylquinoline: Similar in structure but lacks the fluorine atom.
6,8-Difluoroquinoline: Contains two fluorine atoms but lacks the iodine atom.
Uniqueness
6-Fluoro-5-iodo-8-methylquinoline is unique due to the presence of both fluorine and iodine atoms in its structure. This combination can enhance its biological activity and chemical reactivity compared to similar compounds .
Properties
Molecular Formula |
C10H7FIN |
---|---|
Molecular Weight |
287.07 g/mol |
IUPAC Name |
6-fluoro-5-iodo-8-methylquinoline |
InChI |
InChI=1S/C10H7FIN/c1-6-5-8(11)9(12)7-3-2-4-13-10(6)7/h2-5H,1H3 |
InChI Key |
TUXZWNPWNGYGEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1N=CC=C2)I)F |
Origin of Product |
United States |
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